molecular formula C13H13N3S2 B276378 (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile

(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile

货号 B276378
分子量: 275.4 g/mol
InChI 键: XHIPCPWGDHQZFR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile, also known as TH-302, is a promising anticancer drug candidate. It is a prodrug that is activated under hypoxic conditions, making it a potential treatment for solid tumors that have low oxygen levels.

作用机制

(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile is a prodrug that is activated under hypoxic conditions. In hypoxic conditions, the compound is metabolized by the enzyme 5'-nucleotidase to form the active metabolite, bromo-isophosphoramide mustard (Br-IPM). Br-IPM is a DNA cross-linking agent that induces cell death in cancer cells. The activation of (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile is selective for hypoxic cells, making it a potential treatment for solid tumors that have low oxygen levels.
Biochemical and Physiological Effects:
(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and pancreatic cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile has a favorable safety profile, with few adverse effects reported in clinical trials.

实验室实验的优点和局限性

(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile is a valuable tool for studying the effects of hypoxia on cancer cells. It can be used to selectively target hypoxic cells in vitro and in vivo, allowing researchers to study the effects of hypoxia on tumor growth and response to treatment. However, (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile is a prodrug that requires activation by the enzyme 5'-nucleotidase, which may limit its usefulness in certain experimental settings.

未来方向

There are several potential future directions for research on (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile. One area of interest is the development of new methods for activating the prodrug, which could improve its efficacy and expand its potential applications. Another area of interest is the evaluation of (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to evaluate the safety and efficacy of (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile in clinical trials, with a focus on identifying patient populations that may benefit most from the treatment.

合成方法

The synthesis of (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile involves several steps, including the formation of a key intermediate, 5-(2-bromoethyl)-4,5-dihydrothieno[2,3-d]pyrimidin-6(1H)-one, which is then reacted with thioacetic acid to form the final product. The synthesis of (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile has been optimized to improve yield and purity, and several alternative methods have been developed to produce the compound.

科学研究应用

(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile has been extensively studied for its anticancer properties. It has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy in treating various types of solid tumors. (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile is particularly effective in hypoxic conditions, which are common in solid tumors and are associated with resistance to traditional chemotherapy and radiation therapy.

属性

产品名称

(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile

分子式

C13H13N3S2

分子量

275.4 g/mol

IUPAC 名称

2-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraen-3-ylsulfanyl)acetonitrile

InChI

InChI=1S/C13H13N3S2/c14-6-7-17-12-11-9-4-2-1-3-5-10(9)18-13(11)16-8-15-12/h8H,1-5,7H2

InChI 键

XHIPCPWGDHQZFR-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)SC3=C2C(=NC=N3)SCC#N

规范 SMILES

C1CCC2=C(CC1)SC3=C2C(=NC=N3)SCC#N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。